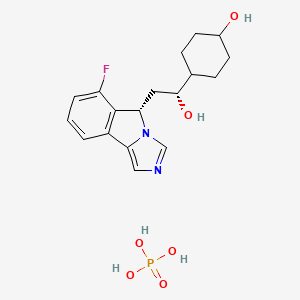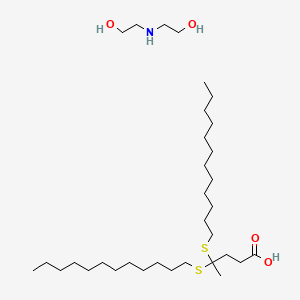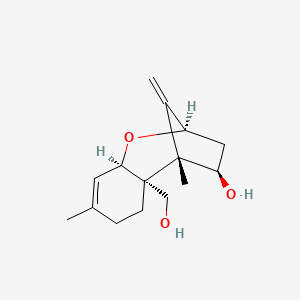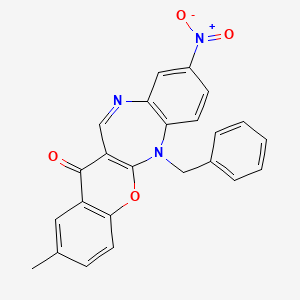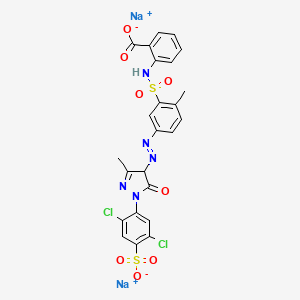
N-(2-Hydroxyethyl)tridecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)tridecanamide is an organic compound with the molecular formula C15H31NO2. It is a derivative of tridecanoic acid, where the carboxylic acid group is replaced by an amide group linked to a 2-hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)tridecanamide can be synthesized through the reaction of tridecanoic acid with 2-aminoethanol. The reaction typically involves heating the mixture to facilitate the formation of the amide bond. The process can be catalyzed by acidic or basic catalysts to improve yield and reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agents used.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amides or ethers.
科学的研究の応用
N-(2-Hydroxyethyl)tridecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers.
作用機序
The mechanism by which N-(2-Hydroxyethyl)tridecanamide exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is particularly useful in emulsification processes and in enhancing the solubility of various compounds.
類似化合物との比較
N-(2-Hydroxyethyl)dodecanamide: Similar structure but with a shorter carbon chain.
N-(2-Hydroxyethyl)hexadecanamide: Similar structure but with a longer carbon chain.
N-(2-Hydroxyethyl)nicotinamide: Contains a nicotinamide group instead of a tridecanamide group.
Uniqueness: N-(2-Hydroxyethyl)tridecanamide is unique due to its specific carbon chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer chain analogs.
特性
CAS番号 |
66137-75-5 |
|---|---|
分子式 |
C15H31NO2 |
分子量 |
257.41 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)tridecanamide |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17/h17H,2-14H2,1H3,(H,16,18) |
InChIキー |
QIGYRHZXILJBGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





